molecular formula C21H29N3O2S B2674659 4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049441-61-3

4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2674659
CAS No.: 1049441-61-3
M. Wt: 387.54
InChI Key: MHYVSZLCRALWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-phenylpiperazine. This can be achieved through the reaction of phenylhydrazine with ethylene diamine under acidic conditions.

    Alkylation: The next step involves the alkylation of the piperazine intermediate with 2-chloroethyl isopropyl ether to introduce the isopropyl group.

    Sulfonamide Formation: Finally, the alkylated piperazine is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity. Additionally, the sulfonamide group can inhibit enzymes like acetylcholinesterase by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

    4-phenylpiperazine derivatives: These compounds share the piperazine core and exhibit similar biological activities.

    Benzenesulfonamide derivatives: Compounds like sulfanilamide are well-known for their antibacterial properties.

Uniqueness

4-isopropyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is unique due to the combination of its structural features, which confer a distinct pharmacological profile. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and reach its targets more effectively.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-18(2)19-8-10-21(11-9-19)27(25,26)22-12-13-23-14-16-24(17-15-23)20-6-4-3-5-7-20/h3-11,18,22H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYVSZLCRALWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.